The Synthesis of Cyclononyne and Its Derivatives: An In-depth Technical Guide
The Synthesis of Cyclononyne and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclononyne and its derivatives have emerged as powerful tools in bioorthogonal chemistry, enabling the study of biological processes in living systems without interfering with native biochemical pathways. Their strained nine-membered ring structure facilitates highly selective and rapid reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of the core synthetic strategies for accessing cyclononyne and its functionalized analogues, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their application.
Core Synthetic Methodologies
The synthesis of cyclononynes has evolved from classical methods to more sophisticated strategies that allow for the introduction of various functional groups and the tuning of reactivity. The primary approaches include ring expansion, Nicholas reaction, and vinyl triflate-based methods.
Ring Expansion of Cyclooctanones
One effective strategy for the synthesis of cyclononyne derivatives is the one-carbon ring expansion of a corresponding cyclooctanone. This approach is particularly useful for creating functionalized cyclononynes, such as difluorinated derivatives, which exhibit enhanced reactivity in SPAAC reactions.[1][2][3]
A key example is the synthesis of difluorinated cyclononyne (DIFN). The process begins with a substituted difluorocyclooctanone, which undergoes homologation using trimethylsilyl diazomethane in the presence of a Lewis acid like trimethylaluminum. The resulting ketone is then converted to the target cyclononyne through the formation of a vinyl triflate followed by a syn-elimination of triflic acid.[1][2]
The Nicholas Reaction
The Nicholas reaction is a powerful tool for the synthesis of complex cyclic alkynes, including those containing heteroatoms. This reaction involves the stabilization of a propargylic cation by a hexacarbonyldicobalt complex of the alkyne, which can then undergo intramolecular cyclization with a nucleophile.
A notable application of this methodology is in the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN).[4][5] The synthesis commences with the Mitsunobu reaction between 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol to create the acyclic precursor. This precursor is then subjected to the Nicholas reaction, where the cobalt-complexed alkyne undergoes an acid-catalyzed intramolecular cyclization to form the nine-membered ring.[4] Subsequent deprotection of the cobalt complex yields the final cyclononyne product.
Experimental Protocols
Synthesis of Difluorinated Cyclononyne (DIFN) via Homologation
This protocol is adapted from a homologation approach to synthesize difluorinated cycloalkynes.[2]
Step 1: Homologation of Difluorocyclooctanone
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To a solution of the starting difluorocyclooctanone (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) at -78 °C, add trimethylaluminum (1.2 equiv) dropwise.
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After stirring for 15 minutes, add trimethylsilyl diazomethane (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the difluorocyclononanone.
Step 2: Vinyl Triflate Formation and Elimination
-
To a solution of the difluorocyclononanone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) in THF dropwise.
-
After stirring for 1 hour, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh) (1.2 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
To this solution, add a solution of lithium diisopropylamide (LDA) (2.0 equiv) in THF at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the difluorinated cyclononyne (DIFN).
Synthesis of 2-Aminobenzenesulfonamide-Containing Cyclononyne (ABSACN) via Nicholas Reaction
This protocol is based on the synthesis of ABSACN for use as an adjustable click reagent.[6]
Step 1: Mitsunobu Reaction
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To a solution of 2-nitrobenzenesulfonamide (1.0 equiv), but-2-yne-1,4-diol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography to give the acyclic alkyne precursor.
Step 2: Cobalt Complexation
-
To a solution of the acyclic alkyne (1.0 equiv) in dichloromethane, add dicobalt octacarbonyl (1.1 equiv).
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield the cobalt-complexed alkyne.
Step 3: Intramolecular Nicholas Reaction and Deprotection
-
To a solution of the cobalt-complexed alkyne (1.0 equiv) in dichloromethane at 0 °C, add a Lewis acid (e.g., boron trifluoride diethyl etherate) (2.0 equiv) dropwise.
-
Stir the reaction for 1 hour at 0 °C.
-
Quench the reaction with water.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
To a solution of the crude cyclized product in acetone, add ceric ammonium nitrate (CAN) (4.0 equiv) in portions.
-
Stir the reaction for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography to afford the 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN).
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of various cyclononyne and related cyclooctyne derivatives, as well as their reactivity in SPAAC reactions.
| Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |
| Difluorinated Cyclononyne (DIFN) | Homologation/Ring Expansion | (CH₃)₃SiCHN₂, (CH₃)₃Al, KHMDS, Tf₂NPh, LDA | Not specified | [1][2] |
| 2-Aminobenzenesulfonamide-Containing Cyclononyne (ABSACN) | Nicholas Reaction | DIAD, PPh₃, Co₂(CO)₈, BF₃·OEt₂, CAN | Not specified | [4][6] |
| Second-Generation Difluorinated Cyclooctyne (DIFO) | Wittig Reaction, Vinyl Triflate Formation | Cs₂CO₃, Selectfluor, KHMDS, Tf₂NPh, LDA | ~1% (original DIFO) | [7][8] |
| Biarylazacyclooctynone (BARAC) | Not detailed | Not detailed | Not specified | [9] |
| Cycloalkyne | Azide | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [10] |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | [10] |
| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | [10] |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [10] |
| Bicyclononyne (BCN) | Generic Azides | 0.05 - 1 | [11] |
| Cyclooctyne (OCT) | Benzyl Azide | 2.4 x 10⁻³ | [12] |
| Monofluorinated Cyclooctyne (MOFO) | Benzyl Azide | 4.3 x 10⁻³ | [12] |
| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | 7.6 x 10⁻² | [12] |
Visualizations
General Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The following diagram illustrates a typical experimental workflow for utilizing a cyclononyne derivative in a SPAAC-based bioorthogonal labeling experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Homologation Approach to the Synthesis of Difluorinated Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - A Homologation Approach to the Synthesis of Difluorinated Cycloalkynes - Organic Letters - Figshare [figshare.com]
- 4. 2-Aminobenzenesulfonamide (3306-62-5) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Second-Generation Difluorinated Cyclooctynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
